molecular formula C12H9NO2 B079984 2-(But-3-YN-2-YL)isoindoline-1,3-dione CAS No. 14396-89-5

2-(But-3-YN-2-YL)isoindoline-1,3-dione

Cat. No.: B079984
CAS No.: 14396-89-5
M. Wt: 199.2 g/mol
InChI Key: SOGVFRFVTCHCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-YN-2-YL)isoindoline-1,3-dione is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol It is an isoindoline derivative, characterized by the presence of a butynyl group attached to the isoindoline-1,3-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-YN-2-YL)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst. One common method involves using o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol (IPA) and water, with SiO2-tpy-Nb as a catalyst. The reaction is carried out under reflux conditions, resulting in moderate to excellent yields (41-93%) of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-YN-2-YL)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The butynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced isoindoline derivatives. Substitution reactions can result in a variety of substituted isoindoline-1,3-dione compounds.

Scientific Research Applications

2-(But-3-YN-2-YL)isoindoline-1,3-dione has several scientific research applications, including:

Comparison with Similar Compounds

2-(But-3-YN-2-YL)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:

    Phthalimide: A simpler isoindoline-1,3-dione derivative with a wide range of applications in organic synthesis and medicinal chemistry.

    N-Substituted isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, exhibiting different chemical and biological properties.

Properties

IUPAC Name

2-but-3-yn-2-ylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-8H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGVFRFVTCHCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345318
Record name 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14396-89-5
Record name 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of but-3-yn-2-ol (13.3 g, 0.19 mol), phthalimide (28.5 g, 0.19 mol) and triphenylphosphine (76.0 g, 0.28 mol) in tetrahydrofuran was added diethyl azodicarboxylate (123.8 g, 0.28 mol, 310 mL of 40% toluene solution) drop wise at room temperature. The reaction mixture was stirred for 16 h. Solvent was removed and the residue was treated with 600 mL mixture of ether and hexane (1:1). The precipitate was filtered off and the filtrate was concentrated to give 90 g of the crude. The crude was then purified on silica gel eluting with 15% ethyl acetate in hexane to give 24 g of the title compound as a white solid (63% yield), 1H NMR (300 MHz, CDCl3) δ ppm 1.72 (d, J=6.99 Hz, 3H) 2.35 (d, J=2.21 Hz, 1H) 5.22 (dt, J=14.34, 7.35, 2.57 Hz, 1H) 7.68-7.78 (m, 2H) 7.82-7.90 (m, 2H), MS (ESI), M/Z: 200.0 (M+H)+.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
310 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

To a solution of potassium phthalimide (0.275 mole; 5.1 g) in DMF (20 ml), 2-tosyloxy-3-butyne (0.25 mole) is added and allowed to react for 3 hours at 70° C. After cooling, the reaction mixture is extracted with chloroform and the chloroform layer is washed and dried. Removal of the chloroform, in vacuo, yields crude 2-phthalimido-3-butyne.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(But-3-YN-2-YL)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(But-3-YN-2-YL)isoindoline-1,3-dione
Reactant of Route 3
2-(But-3-YN-2-YL)isoindoline-1,3-dione
Reactant of Route 4
2-(But-3-YN-2-YL)isoindoline-1,3-dione
Reactant of Route 5
2-(But-3-YN-2-YL)isoindoline-1,3-dione
Reactant of Route 6
2-(But-3-YN-2-YL)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.